molecular formula C8H6FNO B1343829 4-fluoro-1H-indol-5-ol CAS No. 288386-04-9

4-fluoro-1H-indol-5-ol

Cat. No.: B1343829
CAS No.: 288386-04-9
M. Wt: 151.14 g/mol
InChI Key: KYZNICPMZHBROC-UHFFFAOYSA-N
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Description

4-fluoro-1H-indol-5-ol is a useful research compound. Its molecular formula is C8H6FNO and its molecular weight is 151.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Activity

  • Nickel ferrite nanoparticles demonstrated catalytic activity in the synthesis of derivatives involving 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one, showcasing potential in biological activity studies, including antioxidant and antimicrobial activities (Rao et al., 2019).

Antimicrobial and Antituberculosis Activity

  • Indole derivatives, specifically 5-fluoro-1H-indole-2,3-dione derivatives, were synthesized and evaluated for antituberculosis activity, demonstrating significant inhibitory activity against Mycobacterium tuberculosis, highlighting their potential as antituberculosis agents (Karalı et al., 2007).

Pharmaceutical Properties and Drug Development

  • Indole derivative research has led to the discovery of BMS-378806, a novel HIV-1 attachment inhibitor, underscoring the importance of structural modifications, like the 4-fluoro substitution, in enhancing drug efficacy and bioavailability (Wang et al., 2003).
  • Fluoro-substituted conjugated polyindoles were investigated for their electrochemical charge storage capabilities, suggesting the potential of these materials in supercapacitor applications due to their high performance and stability (Wang et al., 2019).

Synthesis and Structure-Activity Relationship

  • The synthesis of fluoroindole derivatives and their structure-activity relationship, particularly in the context of HIV-1 non-nucleoside reverse transcriptase inhibitors, has been explored, emphasizing the role of halogen atoms in developing analogues with improved antiviral activity (Regina et al., 2007).

Optical, Thermal, and Electroluminescence Properties

  • The optical, thermal, and electroluminescence properties of indolyl acetonitrile-based fluorophores were studied, indicating their suitability for organic light-emitting diode (OLED) applications, with investigations into their fluorescence quantum yield and thermal stability (Muruganantham et al., 2019).

Safety and Hazards

When handling 4-fluoro-1H-indol-5-ol, caution is advised as it may cause inflammation to the skin or other mucous membranes . It is also harmful to public health and the environment by destroying ozone in the upper atmosphere .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications . Therefore, there is a lot of potential for future research and development in this area .

Properties

IUPAC Name

4-fluoro-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-8-5-3-4-10-6(5)1-2-7(8)11/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZNICPMZHBROC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621786
Record name 4-Fluoro-1H-indol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288386-04-9
Record name 4-Fluoro-1H-indol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Benzyloxy-2-fluoro-3-methyl-4-nitrobenzene (5 g, 19 mmol) is dissolved N,N-dimethylformamide dimethyl acetal (15 mL) and heated in a microwave reactor at 180° C. in a sealed vial for 1 hour. The solution is then concentrated under reduced pressure. The resulting residue is dissolved in THF and Pd/C (1.0 g, 10%, 0.95 mmol) is added. The mixture is stirred under a hydrogen atmosphere at room temperature for 16 h before being filtered through a pad of Celite® and concentrated. The residue is separated by FCC (EtOAc/heptane from 0 to 40%) to give 4-fluoro-1H-indol-5-ol (1.5 g, 52% yield). MS (ESI) m/z 152.1 (M+1); 1H NMR (400 MHz, DMSO-d6) δ ppm 11.02 (br. s., 1H), 8.79 (s, 1H), 7.26 (t, J=2.78 Hz, 1H), 7.00 (d, J=8.59 Hz, 1H), 6.75 (t, J=8.46 Hz, 1H), 6.34 (m, 1 H).
Name
1-Benzyloxy-2-fluoro-3-methyl-4-nitrobenzene
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of a mixture of 3-cyanomethyl-2-fluoro-4-nitrobenzyloxybenzene and 5-cyanomethyl-2-fluoro-4-nitrobenzyloxybenzene (23 g, 80.4 mmol) in ethanol (220 ml) and acetic acid (30 ml) containing 10% palladium on charcoal (600 mg) was hydrogenated under 3 atmospheres pressure until hydrogen uptake ceased. The mixture was filtered and the filtrate was evaporated under vacuum. The residue was purified on column chromatography using a Prochrom® equipment eluting with methylene chloride/petroleum ether (20/80) to give 4-fluoro-5-hydroxyindole (2.48 g) and 6-fluoro-5-hydroxyindole (3.5 g).
Name
3-cyanomethyl-2-fluoro-4-nitrobenzyloxybenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 mg
Type
catalyst
Reaction Step Three

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